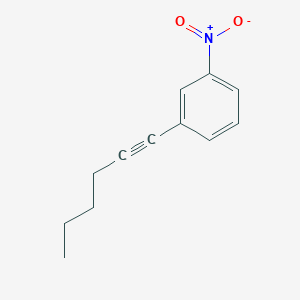![molecular formula C11H17NO B3138172 4-{[(2-Methylpropyl)amino]methyl}phenol CAS No. 448925-28-8](/img/structure/B3138172.png)
4-{[(2-Methylpropyl)amino]methyl}phenol
Descripción general
Descripción
4-{[(2-Methylpropyl)amino]methyl}phenol is an organic compound with the molecular formula C10H15NO It consists of a phenolic ring substituted with a 2-methylpropylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Methylpropyl)amino]methyl}phenol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of phenol with 2-methylpropylamine. The reaction typically requires an acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and stringent control of reaction conditions are essential to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-{[(2-Methylpropyl)amino]methyl}phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenols.
Aplicaciones Científicas De Investigación
4-{[(2-Methylpropyl)amino]methyl}phenol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-{[(2-Methylpropyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and π-π interactions with proteins and enzymes, modulating their activities. The amino group can form ionic bonds with negatively charged sites on biomolecules, influencing their function .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Amino-2-methylpropyl)phenol: Similar structure but with different substituents on the phenolic ring.
4-Hydroxyphentermine: Contains a similar phenolic structure with an amino group.
Uniqueness
4-{[(2-Methylpropyl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-[(2-methylpropylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)7-12-8-10-3-5-11(13)6-4-10/h3-6,9,12-13H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLVZRFDXGBCCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


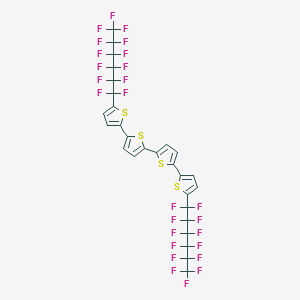
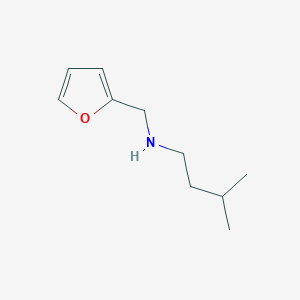

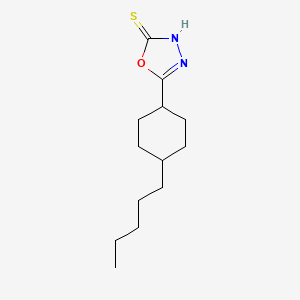

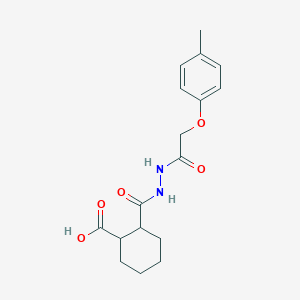
![2-[[[2-(4-Bromophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3138133.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylamine](/img/structure/B3138141.png)
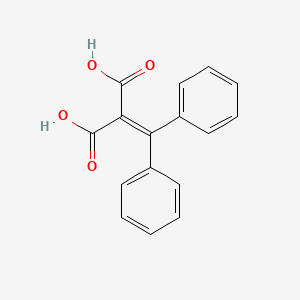
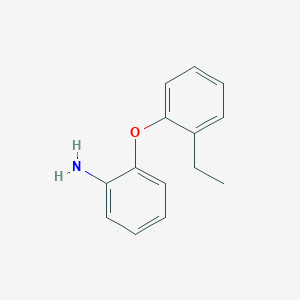

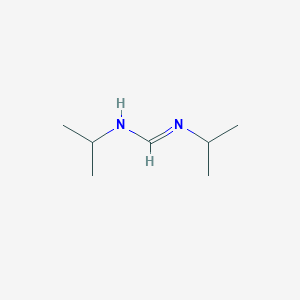
![2-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3138180.png)
